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molecular formula C13H10BrF2NO3S B8297002 3-Bromo-2-(2,4-difluorophenoxy)-5-(methylsulfonylmethyl)pyridine

3-Bromo-2-(2,4-difluorophenoxy)-5-(methylsulfonylmethyl)pyridine

Cat. No. B8297002
M. Wt: 378.19 g/mol
InChI Key: NKVNHEQEOCQDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321764B2

Procedure details

A solution of the product from Example 60D (0.66 g, 1.906 mmol) at 0° C. in methanol (7.33 mL) was treated with a solution of Oxone (2.461 g, 4.00 mmol) in water (7.33 mL), stirred at ambient temperature for two hours and partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride, dried (anhydrous Na2SO4), filtered, and concentrated. Purification by chromatography (silica gel, 0-5% methanol in dichloromethane) afforded the title compound (0.433 g, 60%).
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
2.461 g
Type
reactant
Reaction Step One
Quantity
7.33 mL
Type
reactant
Reaction Step One
Name
Quantity
7.33 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:11][C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=2[F:19])=[N:4][CH:5]=[C:6]([CH2:8]SC)[CH:7]=1.O[O:21][S:22]([O-:24])=O.[K+].[CH3:26]O>O>[Br:1][C:2]1[C:3]([O:11][C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=2[F:19])=[N:4][CH:5]=[C:6]([CH2:8][S:22]([CH3:26])(=[O:24])=[O:21])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)CSC)OC1=C(C=C(C=C1)F)F
Name
Quantity
2.461 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
7.33 mL
Type
reactant
Smiles
CO
Name
Quantity
7.33 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel, 0-5% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)CS(=O)(=O)C)OC1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.433 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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